molecular formula C9H12N2O3 B8656384 2-Methoxy-3-nitro-5-ethyl-6-methylpyridine

2-Methoxy-3-nitro-5-ethyl-6-methylpyridine

Cat. No. B8656384
M. Wt: 196.20 g/mol
InChI Key: UQIZYXSKTPHPFM-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

Sodium metal (100 mg, 4.3 mmol) was dissolved in methanol (5 mL) under a nitrogen atmosphere. A solution of 2-chloro-3-nitro-5-ethyl-6-methylpyridine (677 mg, 3.37 mmol) in methanol (5 mL) was added dropwise. The reaction was warmed at 50° C. for four hours. The reaction was cooled, diluted with diethyl ether, the ether layer washed with water, dried (Na2SO4), filtered through a pad of charcoal and evaporated to yield 535 mg (80%) of product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
677 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([CH2:12][CH3:13])=[C:5]([CH3:14])[N:4]=1.[CH3:15][OH:16]>C(OCC)C>[CH3:15][O:16][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([CH2:12][CH3:13])=[C:5]([CH3:14])[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[Na]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
677 mg
Type
reactant
Smiles
ClC1=NC(=C(C=C1[N+](=O)[O-])CC)C
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
the ether layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=C(C=C1[N+](=O)[O-])CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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